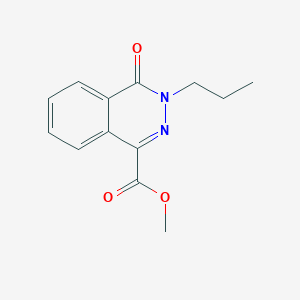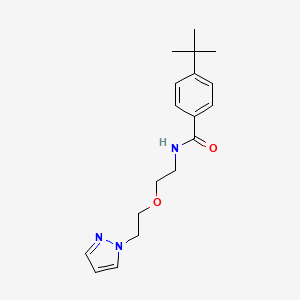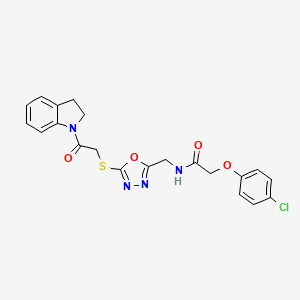![molecular formula C11H19NO5 B2425940 2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)essigsäure CAS No. 1784684-42-9](/img/structure/B2425940.png)
2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid is a chemical compound with the molecular formula C11H19NO5. It is a derivative of oxolane and contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative . These types of compounds are often used in peptide synthesis, suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways .
Mode of Action
It’s known that tert-butyloxycarbonyl-protected amino acid derivatives are used as starting materials in dipeptide synthesis . The protection of the amino group by the tert-butyloxycarbonyl (Boc) group prevents unwanted reactions during synthesis, allowing for more selective and controlled reactions .
Result of Action
As a protected amino acid derivative, it’s likely that this compound could influence peptide synthesis and potentially affect protein function and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxolane ring. One common method involves the reaction of tert-butyl chloroformate with an amino alcohol to form the Boc-protected intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl chloroformate and amino alcohols as starting materials is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of an oxolane ring.
(2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(Tert-butoxy)carbonyl]amino}methyl)phenyl)propanoic acid: Contains a phenyl ring and additional Boc-protected amino group.
Uniqueness
2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid is unique due to its combination of the Boc-protected amino group and the oxolane ring, which provides distinct reactivity and stability compared to similar compounds .
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-7(8)4-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHGZORJGSFFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2425860.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)
![N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2425864.png)
![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)

![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425868.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)


![ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2425879.png)
![4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2425880.png)
